N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that incorporates several functional groups, including a thiazole ring, a nitrofuran moiety, and a benzo[d][1,3]dioxole structure
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide”, are known to have diverse biological activities . They are often involved in interactions with various enzymes and receptors in the body, but the specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of such compounds would depend on their specific targets. For instance, some thiazole compounds are known to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Biochemical Pathways
Depending on their targets, thiazole compounds can affect various biochemical pathways. For example, if a compound inhibits COX enzymes, it would affect the synthesis of prostaglandins, which are key mediators of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors. The benzo[d][1,3]dioxole moiety is then introduced via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine under mild conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzo[d][1,3]dioxole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the thiazole and benzo[d][1,3]dioxole moieties but differ in their substituents and overall structure.
Benzo[d][1,3]dioxole derivatives: These compounds have similar structural features but may lack the thiazole or nitrofuran groups.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6S/c19-14(11-3-4-13(24-11)18(20)21)17-15-16-9(6-25-15)8-1-2-10-12(5-8)23-7-22-10/h1-6H,7H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNCQCMWTMNHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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